Uridine is primarily derived from the hydrolysis of ribonucleic acids (RNA) and can also be synthesized chemically or biologically. It falls under the broader category of nucleosides, which are compounds formed when a nitrogenous base is attached to a sugar molecule. Uridine specifically is categorized as a pyrimidine nucleoside due to its uracil base.
The synthesis of uridine can be achieved through several methods:
Uridine participates in various chemical reactions:
Uridine acts primarily as a substrate in RNA synthesis. It is incorporated into RNA molecules during transcription, where it pairs with adenine in the complementary DNA strand. The mechanism involves:
Studies indicate that modifications to uridine can influence its incorporation efficiency and subsequent biological activity .
Relevant data indicates that uridine's stability makes it suitable for various biochemical applications.
Uridine has several applications in scientific research and biotechnology:
Uridine consists of a uracil base linked to a ribofuranose sugar via a β-N1-glycosidic bond. This configuration positions the anomeric carbon (C1') of the ribose moiety perpendicular to the uracil plane, adopting an anti conformation where the base and sugar are staggered. The bond angle at C1'-N1 is ~108.5°, and the C1'-O4' bond length measures 1.45 Å, which stabilizes the nucleoside against hydrolysis [1] [4]. Deuterium substitution at the 1' position (Uridine[1'-D]) replaces the hydrogen atom bonded to C1' with deuterium, maintaining the bond geometry but introducing subtle electronic perturbations due to deuterium's higher mass and lower zero-point energy [9].
Table 1: Key Structural Parameters of Uridine
Parameter | Value | Method |
---|---|---|
Glycosidic Bond Angle | 108.5° | X-ray Crystallography |
C1'-O4' Bond Length | 1.45 Å | Computational Chemistry |
Torsion Angle (χ) | -120° (anti) | NMR Spectroscopy |
Anomeric Proton Shift | 5.92 ppm (H1') | ¹H NMR (600 MHz, D₂O) |
NMR studies confirm that deuterium labeling minimally affects the ribose ring's puckering (C2'-endo conformation) but induces a slight upfield shift (0.01–0.03 ppm) in adjacent protons due to reduced electron spin density [3] [10].
Deuterium incorporation at C1' alters kinetic and thermodynamic properties via the primary kinetic isotope effect (KIE). The C1'-D bond exhibits a ~6% lower vibrational frequency than C1'-H, increasing the activation energy for glycosidic bond cleavage by 0.5–1.2 kcal/mol [2] [9]. This enhances Uridine[1'-D]'s resistance to enzymatic degradation by uridine phosphorylase (UPase1), which cleaves the glycosidic bond 1.8× slower compared to unlabeled uridine [9]. Additionally, deuterium stabilizes the ribose ring against acid-catalyzed hydrolysis, reducing degradation rates by 20% under physiological pH [5].
Metabolic stability is also influenced:
Table 2: Isotope Effects on Uridine Stability and Metabolism
Process | KIE | Impact |
---|---|---|
Glycosidic Bond Cleavage | 1.8 | Enhanced enzymatic stability |
Acid Hydrolysis (pH 7.4) | 1.2 | Prolonged half-life |
UDP-Glucose Conversion | 1.2 | Delayed glycogen synthesis |
O-GlcNAc Modification | 1.1 | Reduced protein glycosylation efficiency |
Position-selective deuterium labeling at C1' employs three strategies:
Enzymatic Synthesis:Uridine phosphorylase (UPase1) catalyzes reversible transglycosylation using deuterated ribose-1-phosphate and uracil, achieving 98% isotopic purity under kinetic control [9].
Isotope Exchange:Pd/C-catalyzed H/D exchange at C1' in anhydrous D₂O achieves 70% labeling but lacks positional specificity for complex mixtures [9].
Table 3: Synthesis Methods for Uridine[1'-D]
Method | Deuteration (%) | Yield (%) | Advantage |
---|---|---|---|
Precursor Condensation | 95 | 88 | High stereoselectivity |
Enzymatic Transglycosylation | 98 | 92 | Ambient conditions, no catalysts |
Pd/C Exchange | 70 | 65 | Single-step |
NMR Spectroscopy
¹H NMR of Uridine[1'-D] in D₂O shows absence of the H1' signal at 5.92 ppm, confirming deuterium substitution. Vicinal coupling constants (e.g., JH2'-H3' = 5.5 Hz) remain unchanged, indicating unaltered ribose conformation. ¹³C NMR reveals a 0.2 ppm upfield shift for C1' due to deuterium's electron-donating effect, while C2' exhibits a 0.1 ppm downfield shift [3] [6] [10]. ²H NMR displays a single peak at 4.7–5.0 ppm, confirming site-specific labeling [9].
Table 4: NMR Chemical Shifts of Uridine vs. Uridine[1'-D]
Position | ¹H Shift (ppm)(Uridine) | ¹H Shift (ppm)(Uridine[1'-D]) | ¹³C Shift (ppm)(Uridine[1'-D]) |
---|---|---|---|
H1'/D1' | 5.92 | Absent | 90.2 (Δδ = -0.2) |
H2' | 4.36 | 4.35 | 74.5 (Δδ = 0) |
H5 | 5.79 | 5.78 | 102.1 (Δδ = 0) |
H6 | 7.89 | 7.88 | 142.0 (Δδ = 0) |
Mass Spectrometry
High-resolution ESI-MS of Uridine[1'-D] shows [M+H]⁺ at m/z 245.2077 (vs. 244.2014 for unlabeled uridine). Fragmentation patterns differ:
CAS No.: 15751-45-8
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